Lansoprazole, chemically known as 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole, is a substituted benzimidazole. It is classified as a proton pump inhibitor (PPI), which acts by inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells. [] This action effectively blocks the final step of gastric acid production. [] While primarily known for its therapeutic use in treating acid-related gastrointestinal disorders, lansoprazole and its derivatives are also being investigated for their potential in other scientific research areas.
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide is a chemical compound with the CAS Number 1083100-27-9. It is primarily recognized as a related substance or impurity of Lansoprazole, which is a well-known proton pump inhibitor used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. This compound is classified under the category of heterocycles and is specifically noted for its structural modifications that enhance its pharmacological properties.
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide is classified as a sulfoxide derivative of Lansoprazole. Its classification includes:
The synthesis of N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide typically involves multi-step organic reactions. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques such as chromatography may be employed for purification .
The molecular formula for N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide is . The structure can be represented in several formats:
CC1=C(CSC2=NC3=CC=CC=C3N2CC4=C(C)C(OCC(F)(F)F)=CC=N4)N=CC=C1OCC(F)(F)F
YUCQMNLWRFIFNG-UHFFFAOYSA-N
The compound has a molecular weight of approximately 556.523 g/mol and exhibits no defined stereocenters, making it achiral .
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide participates in various chemical reactions typical of sulfoxides:
Understanding these reactions is crucial for predicting the compound's behavior in biological systems and its potential therapeutic efficacy .
The mechanism of action for N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide aligns closely with that of Lansoprazole itself. It acts primarily by inhibiting the H+,K+-ATPase enzyme in gastric parietal cells.
Studies have shown that compounds similar to N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide exhibit significant potency in inhibiting gastric acid secretion due to their structural properties .
Relevant data indicates that this compound should be handled with care due to its potential irritative effects on skin and eyes .
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide has several scientific uses:
The compound N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide is defined by the systematic IUPAC name:1-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl]-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole [6] [9]. This name precisely describes its core benzimidazole structure linked to two identical 3-methyl-4-(2,2,2-trifluoroethoxy)pyridinylmethyl groups via distinct bonds: one through a methylene bridge to the benzimidazole nitrogen (N-1 position) and the other via a methylsulfanyl linkage at the C-2 position [9].
Structural validation is confirmed through analytical characterization data compliant with regulatory guidelines for pharmaceutical impurities. The compound’s identity is verified via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key structural features include:
The SMILES notation (CC1=C(C=CN=C1CN2C3=CC=CC=C3N=C2SCC4=NC=CC(=C4C)OCC(F)(F)F)OCC(F)(F)F
) and InChI key (YUCQMNLWRFIFNG-UHFFFAOYSA-N
) further validate atomic connectivity and stereochemical properties [9].
This compound is recognized by multiple synonyms and unique database identifiers essential for unambiguous tracking in chemical and pharmacological research:
Synonyms:
Registry Identifiers:Table 1: Key Chemical Identifiers
Identifier Type | Value | |
---|---|---|
CAS Registry No. | 1083100-27-9 | |
PubChem CID | 71750634 | |
UNII | QN9QH8ZE2G | |
DSSTox Substance ID | DTXSID20858101 | |
ChemSpider ID | 30743675 | [1] [6] [9] |
These identifiers facilitate cross-referencing across chemical databases, regulatory documents, and analytical reports. The compound is cataloged as a lansoprazole impurity in commercial chemical libraries, reflecting its role in quality control during lansoprazole manufacturing [6].
The molecular formula C₂₅H₂₂F₆N₄O₂S and a calculated molecular weight of 556.53 g/mol distinguish this sulfide derivative from related lansoprazole compounds [1] [9]. Key comparative features include:
Table 2: Comparative Molecular Features of Lansoprazole-Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | |
---|---|---|---|---|
N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide | C₂₅H₂₂F₆N₄O₂S | 556.53 | Two trifluoroethoxy-pyridinylmethyl groups; thioether linkage | |
Lansoprazole (Parent) | C₁₆H₁₄F₃N₃O₂S | 369.36 | One trifluoroethoxy-pyridinylmethyl group; sulfinyl linkage | |
Lansoprazole Sulfone | C₁₆H₁₄F₃N₃O₃S | 385.36 | One trifluoroethoxy-pyridinylmethyl group; sulfonyl (–SO₂–) linkage | |
Lansoprazole-d4 Sulfide | C₂₅H₁₈D₄F₆N₄O₂S | 560.56 | Deuterated analog of the sulfide derivative | [1] [3] [4] |
The 68.5% increase in molecular weight compared to lansoprazole arises from the additional 3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinylmethyl substituent. This significantly influences physicochemical properties such as solubility, lipophilicity, and reactivity [9]. The trifluoroethoxy groups enhance metabolic resistance to oxidative degradation, contributing to the compound’s utility as a stable impurity reference standard in pharmaceutical quality control [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1